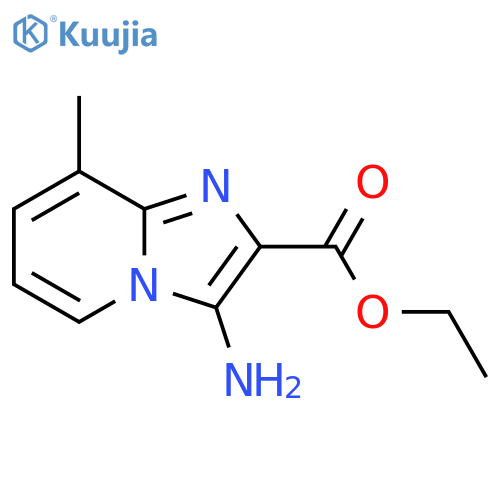

Cas no 82193-30-4 (ethyl 3-amino-8-methylimidazo1,2-apyridine-2-carboxylate)

82193-30-4 structure

商品名:ethyl 3-amino-8-methylimidazo1,2-apyridine-2-carboxylate

ethyl 3-amino-8-methylimidazo1,2-apyridine-2-carboxylate 化学的及び物理的性質

名前と識別子

-

- Imidazo[1,2-a]pyridine-2-carboxylic acid, 3-amino-8-methyl-, ethyl ester

- ethyl 3-amino-8-methylimidazo[1,2-a]pyridine-2-carbox ylate

- ethyl 3-amino-8-methylimidazo1,2-apyridine-2-carboxylate

-

- インチ: 1S/C11H13N3O2/c1-3-16-11(15)8-9(12)14-6-4-5-7(2)10(14)13-8/h4-6H,3,12H2,1-2H3

- InChIKey: KNGMLBLEBFJEKE-UHFFFAOYSA-N

- ほほえんだ: C12=NC(C(OCC)=O)=C(N)N1C=CC=C2C

ethyl 3-amino-8-methylimidazo1,2-apyridine-2-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-10847574-0.1g |

ethyl 3-amino-8-methylimidazo[1,2-a]pyridine-2-carboxylate |

82193-30-4 | 95% | 0.1g |

$426.0 | 2023-10-27 | |

| Enamine | EN300-10847574-0.25g |

ethyl 3-amino-8-methylimidazo[1,2-a]pyridine-2-carboxylate |

82193-30-4 | 95% | 0.25g |

$607.0 | 2023-10-27 | |

| Aaron | AR028T95-50mg |

ethyl3-amino-8-methylimidazo[1,2-a]pyridine-2-carboxylate |

82193-30-4 | 95% | 50mg |

$417.00 | 2025-02-17 | |

| Enamine | EN300-10847574-10g |

ethyl 3-amino-8-methylimidazo[1,2-a]pyridine-2-carboxylate |

82193-30-4 | 95% | 10g |

$5283.0 | 2023-10-27 | |

| Aaron | AR028T95-100mg |

ethyl3-amino-8-methylimidazo[1,2-a]pyridine-2-carboxylate |

82193-30-4 | 95% | 100mg |

$611.00 | 2025-02-17 | |

| 1PlusChem | 1P028T0T-1g |

ethyl3-amino-8-methylimidazo[1,2-a]pyridine-2-carboxylate |

82193-30-4 | 95% | 1g |

$1581.00 | 2024-04-21 | |

| Aaron | AR028T95-10g |

ethyl3-amino-8-methylimidazo[1,2-a]pyridine-2-carboxylate |

82193-30-4 | 95% | 10g |

$7290.00 | 2023-12-15 | |

| Enamine | EN300-10847574-1.0g |

ethyl 3-amino-8-methylimidazo[1,2-a]pyridine-2-carboxylate |

82193-30-4 | 95% | 1.0g |

$1229.0 | 2023-07-10 | |

| Enamine | EN300-10847574-5.0g |

ethyl 3-amino-8-methylimidazo[1,2-a]pyridine-2-carboxylate |

82193-30-4 | 95% | 5.0g |

$3562.0 | 2023-07-10 | |

| 1PlusChem | 1P028T0T-100mg |

ethyl3-amino-8-methylimidazo[1,2-a]pyridine-2-carboxylate |

82193-30-4 | 95% | 100mg |

$589.00 | 2024-04-21 |

ethyl 3-amino-8-methylimidazo1,2-apyridine-2-carboxylate 関連文献

-

Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346

-

Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604

-

Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712

82193-30-4 (ethyl 3-amino-8-methylimidazo1,2-apyridine-2-carboxylate) 関連製品

- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)

- 131271-19-7((4-chloro-3-methylphenyl)methanol)

- 139244-00-1(2-Bromo-7H-purine-6-thiol)

- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)

- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)

- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)

- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)

- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)

- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)

- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)

推奨される供給者

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量